molecular formula C8H14N2 B1341804 1-Tert-butyl-3-methyl-1H-pyrazole CAS No. 191089-20-0

1-Tert-butyl-3-methyl-1H-pyrazole

Cat. No. B1341804
CAS RN: 191089-20-0
M. Wt: 138.21 g/mol
InChI Key: MQSBVYINPUYVMT-UHFFFAOYSA-N
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Description

1-Tert-butyl-3-methyl-1H-pyrazole (TBMMP) is a heterocyclic organic compound that has been studied for its potential applications in various fields. It is a five-membered ring structure with a nitrogen atom in the center, and the structure is stabilized by the presence of an alkyl group. TBMMP has been studied for its synthesis, mechanism of action, biochemical and physiological effects, and its applications in laboratory experiments.

Scientific Research Applications

Carbon Dioxide Fixation

1-Tert-butyl-3-methyl-1H-pyrazole derivatives have been explored in the fixation of carbon dioxide. The bifunctional frustrated Lewis pair 1-[bis(pentafluorophenyl)boryl]-3,5-di-tert-butyl-1H-pyrazole showed potential for small molecule fixation through the reaction with carbon dioxide, resulting in zwitterionic, bicyclic boraheterocycles. This demonstrates its role in CO2 capture and utilization (Theuergarten et al., 2012).

Antitumor Agents

Novel methyl 1-(5-tert-butyl-1H-pyrazol-3-yl)-2-(aryl)-1H-benzo[d]imidazole-5-carboxylates, a derivative of this compound, have been synthesized and evaluated for their antitumor properties. Some of these compounds showed significant activity against various human tumor cell lines, including lung cancer, melanoma, and leukemia (Abonía et al., 2011).

Regioselectivity in Synthesis

A study on the synthesis of 1-tert-butyl-3(5)-trifluoromethyl-1H-pyrazoles demonstrated the importance of reaction media in achieving regioselectivity. This research provides valuable insights into the synthetic process of pyrazole derivatives, which are crucial in pharmaceutical and chemical industries (Martins et al., 2012).

Structural Analysis

Research on new 3,5-diaryl-1H-pyrazoles, derived from this compound, has contributed to understanding the structural aspects of these compounds. Such structural analyses are critical for the development of new materials and drugs (Wang et al., 2013).

Efficient Synthesis Techniques

Efficient synthesis methods for this compound derivatives, like 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine, have been developed. Such methodologies facilitate the production of these compounds, which are useful in various chemical and pharmaceutical applications (Becerra et al., 2021).

Chemical Properties and Reactions

The study of pyrazole derivatives, including this compound, helps in understanding their chemical properties and reactions. This knowledge is essentialfor advancing the field of organic chemistry and for the development of new compounds with potential applications in various industries. For example, the research on tert-butyl as a pyrazole protecting group illustrates the importance of understanding the chemical properties of these compounds for efficient and safe synthesis practices (Pollock & Cole, 2014).

Hydrogen Bonding Studies

Investigations into the hydrogen-bonding characteristics of this compound derivatives contribute to a deeper understanding of molecular interactions. These studies are crucial for designing molecules with desired properties for applications in material science and drug design (Abonía et al., 2007).

Catalysis and Coordination Chemistry

Research on pyrazole-based PCN pincer complexes of palladium(II), which involves derivatives of this compound, sheds light on their potential applications in catalysis and coordination chemistry. Such studies contribute to the development of new catalysts and coordination compounds (Bailey et al., 2015).

Solid State and Solution Chemistry

Understanding the tautomerism of 1H-pyrazole derivatives in both the solid state and in solution is important for the development of new pharmaceuticals and materials. The study of the solid-state structure and solution behavior of these compounds provides essential insights for their practical applications (Claramunt et al., 2005).

Photophysical Properties

Investigating the photophysical properties of binuclear platinum complexes, which include this compound derivatives, is significant for the development of new luminescent materials. Such research can lead to advancements in lighting, display technologies, and sensors (Ma et al., 2005).

Safety and Hazards

Safety data sheets recommend wearing personal protective equipment/face protection, avoiding ingestion and inhalation, and not getting the compound in eyes, on skin, or on clothing . This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

The future directions of research on “1-Tert-butyl-3-methyl-1H-pyrazole” could involve further exploration of its synthesis, chemical reactions, and potential biological activities . As a pyrazole derivative, it could be a promising target in drug discovery .

properties

IUPAC Name

1-tert-butyl-3-methylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2/c1-7-5-6-10(9-7)8(2,3)4/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQSBVYINPUYVMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10591116
Record name 1-tert-Butyl-3-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10591116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

191089-20-0
Record name 1-tert-Butyl-3-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10591116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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